molecular formula C12H11ClN4O2S B6127007 MFCD00846896

MFCD00846896

Cat. No.: B6127007
M. Wt: 310.76 g/mol
InChI Key: NAQHWBOVTHHAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “MFCD00846896” is a chemical substance with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD00846896” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure].

    Step 3: Final purification using [technique] to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-scale reactors: for the initial synthesis.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: “MFCD00846896” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Replacement of specific functional groups with others under [specific conditions].

Common Reagents and Conditions:

    Oxidizing Agents: [Examples of oxidizing agents] used at [temperature and pressure].

    Reducing Agents: [Examples of reducing agents] used in [solvent] at [temperature].

    Substitution Reagents: [Examples of substitution reagents] under [specific conditions].

Major Products:

Scientific Research Applications

“MFCD00846896” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in [specific reactions] to study [specific properties].

    Biology: Investigated for its effects on [biological systems], including [specific studies].

    Medicine: Potential therapeutic applications in [disease or condition], with ongoing research into its efficacy and safety.

    Industry: Utilized in the production of [industrial products], contributing to [specific processes].

Mechanism of Action

The mechanism by which “MFCD00846896” exerts its effects involves:

    Molecular Targets: Interaction with [specific proteins or enzymes] leading to [specific outcomes].

    Pathways Involved: Activation or inhibition of [specific pathways], resulting in [specific effects].

Comparison with Similar Compounds

    Compound A: [Description and properties].

    Compound B: [Description and properties].

    Compound C: [Description and properties].

Uniqueness: “MFCD00846896” stands out due to its [unique properties], making it particularly useful in [specific applications]. Its [specific characteristic] differentiates it from other similar compounds, providing advantages in [specific context].

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S/c13-7-2-1-3-8(4-7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQHWBOVTHHAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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